molecular formula C7H6BrNO3 B1342473 5-Bromo-2-hydroxy-6-methylnicotinic acid CAS No. 503437-35-2

5-Bromo-2-hydroxy-6-methylnicotinic acid

Cat. No.: B1342473
CAS No.: 503437-35-2
M. Wt: 232.03 g/mol
InChI Key: FOAHQNRDEKWUEW-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid typically involves the bromination of 2-hydroxy-6-methylnicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process involves the following steps:

    Starting Material: 2-hydroxy-6-methylnicotinic acid.

    Bromination: The starting material is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in the presence of a suitable solvent like acetic acid or chloroform.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

    Isolation: The product, this compound, is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-6-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkyl halides are employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-bromo-2-oxo-6-methylnicotinic acid.

    Reduction: Formation of 2-hydroxy-6-methylnicotinic acid.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

5-Bromo-2-hydroxy-6-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylnicotinic acid: Lacks the bromine atom at the 5-position.

    5-Bromo-2-hydroxy-3-methylnicotinic acid: Features a different position for the methyl group.

    5-Bromo-2-hydroxy-6-methylpyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

5-Bromo-2-hydroxy-6-methylnicotinic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAHQNRDEKWUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609829
Record name 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503437-35-2
Record name 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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